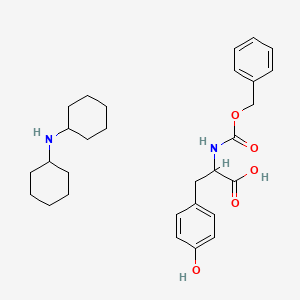![molecular formula C10H4F12O4 B12083588 2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI) is a chemical compound with the molecular formula C8H6F6O4. It is an ester derivative of 2-butenedioic acid, where the hydrogen atoms are replaced by 2,2,2-trifluoro-1-(trifluoromethyl)ethyl groups. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester typically involves the esterification of 2-butenedioic acid with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, solvent recovery and recycling systems can be employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-Butenedioic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems due to its unique chemical structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester involves its interaction with molecular targets through its ester and fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid, bis(2-methylpropyl) ester
- 2-Butenedioic acid, bis(2-ethylhexyl) ester
- 2-Butenedioic acid, dibutyl ester
Uniqueness
2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester is unique due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This makes it particularly valuable in applications requiring robust chemical properties, such as in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C10H4F12O4 |
|---|---|
Molecular Weight |
416.12 g/mol |
IUPAC Name |
bis(1,1,1,2,3,3-hexafluoropropan-2-yl) (E)-but-2-enedioate |
InChI |
InChI=1S/C10H4F12O4/c11-5(12)7(15,9(17,18)19)25-3(23)1-2-4(24)26-8(16,6(13)14)10(20,21)22/h1-2,5-6H/b2-1+ |
InChI Key |
FYWHNBRAYVSFQC-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/C(=O)OC(C(F)F)(C(F)(F)F)F)\C(=O)OC(C(F)F)(C(F)(F)F)F |
Canonical SMILES |
C(=CC(=O)OC(C(F)F)(C(F)(F)F)F)C(=O)OC(C(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


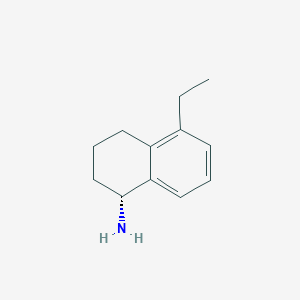
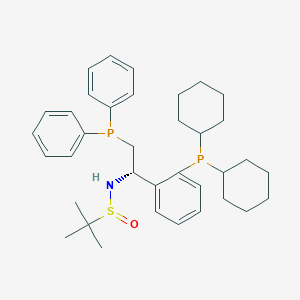

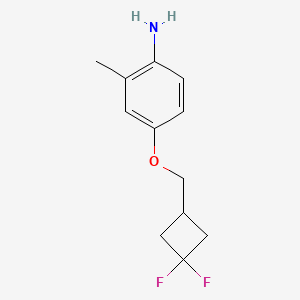
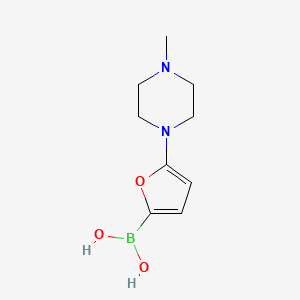
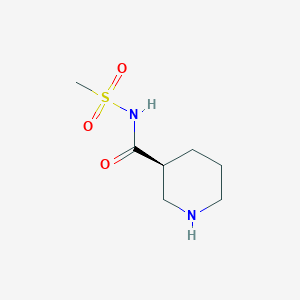




![2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12083569.png)
